
1H-Benzimidazole, 5-(1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole, 5-(1-piperazinyl)- is a heterocyclic compound that features a benzimidazole core with a piperazine substituent at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 5-(1-piperazinyl)- can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core. The piperazine moiety can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions: 1H-Benzimidazole, 5-(1-piperazinyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or the piperazine substituent.
Substitution: Both the benzimidazole core and the piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups to the benzimidazole or piperazine rings.
科学的研究の応用
1H-Benzimidazole, 5-(1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1H-Benzimidazole, 5-(1-piperazinyl)- involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the specific biological activity being studied.
類似化合物との比較
1H-Benzimidazole: The parent compound without the piperazine substituent.
1H-Benzimidazole, 2-(1-piperazinyl)-: A similar compound with the piperazine substituent at the 2-position.
1H-Benzimidazole, 5-(4-methyl-1-piperazinyl)-: A derivative with a methyl group on the piperazine ring.
Uniqueness: 1H-Benzimidazole, 5-(1-piperazinyl)- is unique due to the specific positioning of the piperazine substituent, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.
特性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
6-piperazin-1-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H14N4/c1-2-10-11(14-8-13-10)7-9(1)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14) |
InChIキー |
BYRZMVHZMLASEL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride](/img/structure/B13540926.png)
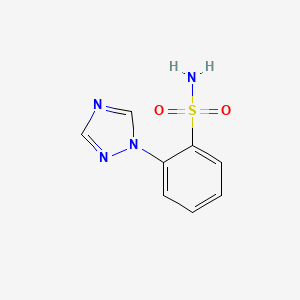
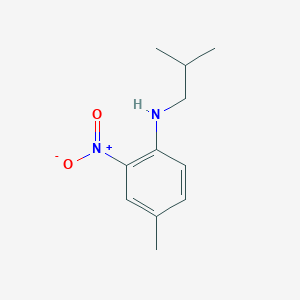
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride](/img/structure/B13540937.png)

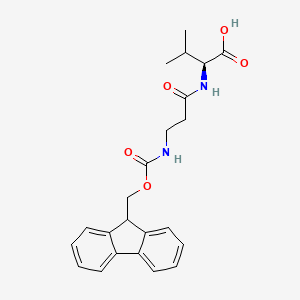
![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13540954.png)
![2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline](/img/structure/B13540969.png)
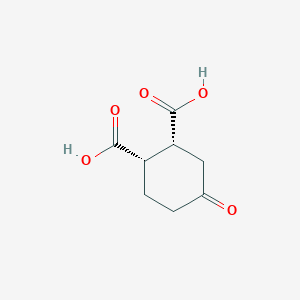
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13540983.png)

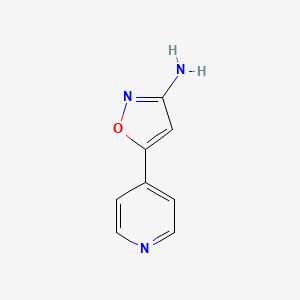
![6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B13540999.png)
